Product packaging for Recombinant Streptavidin(Cat. No.:)

Recombinant Streptavidin

Cat. No.: B1558826
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Streptavidin is a tetrameric protein produced in E. coli with exceptional affinity for biotin, making it an indispensable tool in biotechnology and diagnostic research . This non-covalent interaction is one of the strongest in nature (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ mol/L), exhibiting remarkable stability against organic solvents, detergents, proteolytic enzymes, and extreme pH and temperature conditions . Our protein is expressed from a codon-optimized synthetic gene and undergoes a specialized refolding process during purification, ensuring optimal conformation for maximum biotin-binding activity . With a verified purity of >95% as determined by SDS-PAGE and SEC-MALS, this reagent provides consistent and reliable performance . Its core application is in detection and immobilization assays, where it serves as a universal bridge for biotinylated molecules. Key research applications include: • ELISA & Immunoassays: Immobilize biotinylated antibodies or antigens with high efficiency for sensitive detection . • Western Blotting & Flow Cytometry: Conjugate with enzymes (e.g., HRP) or fluorophores to detect biotinylated probes with high signal-to-noise ratio . • Affinity Purification & Pull-Down Assays: Utilize its high affinity to isolate and purify biotinylated proteins, nucleic acids, or other biomolecules . • Nanobiotechnology: Act as a molecular building block for assembling nanostructures and diagnostic devices due to its stable tetrameric form . A key advantage over native avidin is its near-neutral isoelectric point (pI ~5-6.5) and the absence of carbohydrate side chains, which significantly reduces non-specific binding and minimizes background interference in your assays . The product is supplied as a lyophilized powder for long-term storage at -20°C or lower . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

formulation

Sterile Filtered lyophilized powder.Lyophilized (1mg/ml) in 50mM NaCl, pH 9.0.

Key on ui product background

Streptavidin is a 52.8 kDa protein purified from the bacterium Streptomyces avidinii. Streptavidin homo-tetramers have an extraordinarily high affinity for biotin (also known as vitamin B7 or vitamin H). With a dissociation constant (Kd) on the order of ≈10−14 mol/L, the binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature. Streptavidin is used extensively in molecular biology and bionanotechnology due to the streptavidin-biotin complex's resistance to organic solvents, denaturants (e.g. guanidinium chloride), detergents (e.g. SDS, Triton), proteolytic enzymes, and extremes of temperature and pH.

Key on ui product memo

Streptavidin; Recombinant Streptavidin

Key on ui product type

Protein/Antibody Purification

source

Bacterium Streptomyces avidinii.

storage

Streptavidin although stable at 4°C for 3 weeks, should be stored desiccated below -18°C. For longer storage in dissolved form add 1mM EDTA and/or 0.02 % NaN3 or pass the solution through a sterile filter. Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Ii. Molecular Biology and Genetic Engineering of Recombinant Streptavidin

Recombinant Expression System Development for Streptavidin Production

The development of robust expression systems is fundamental to obtaining high yields of functional recombinant streptavidin. While various systems exist, including mammalian, yeast, and plant cells, bacterial systems have been predominantly utilized. nih.govrbmb.net

Escherichia coli (E. coli) stands out as the most common and preferred bacterial host for producing this compound. nih.govrbmb.net Its advantages include rapid growth, relatively simple genetic manipulation, and the potential for high-level protein expression. nih.gov T7 RNA polymerase/T7 promoter-based expression systems have been particularly effective, leading to the accumulation of this compound to levels exceeding 35% of the total cellular protein. nih.gov However, a significant challenge with E. coli expression is the frequent formation of insoluble protein aggregates known as inclusion bodies. nih.govnih.gov This occurs because the high rate of protein synthesis can overwhelm the cellular machinery for proper protein folding. sigmaaldrich.com

A primary hurdle in this compound production is its tendency to form insoluble inclusion bodies in E. coli, with some reports indicating that nearly 95% of the expressed protein can be in this non-functional form. nih.gov To address this, various strategies have been developed to enhance the yield of soluble and active streptavidin.

One effective approach is the use of fusion tags. Fusing streptavidin with highly soluble proteins like maltose-binding protein (MBP), glutathione (B108866) S-transferase (GST), thioredoxin (Trx), or small ubiquitin-related modifier (SUMO) can significantly improve its solubility. nih.govresearchgate.net For instance, fusing a monomeric form of streptavidin with these tags has been shown to increase the yield of soluble protein by more than 20-fold. researchgate.net The MBP fusion, in particular, has been successful in enhancing the solubility of this compound, allowing for subsequent purification using amylose (B160209) resin. nih.gov Another strategy involves optimizing expression conditions, such as lowering the induction temperature, which can slow down protein synthesis and give the polypeptide chain more time to fold correctly. researchgate.net

Fusion TagHost SystemEffect on SolubilityReference
Maltose-Binding Protein (MBP)E. coli BL21 (DE3)Enhanced solubility, majority of protein found in soluble form. nih.gov nih.gov
GST, MBP, Thioredoxin, SUMOE. coliIncreased soluble expression by over 20-fold for monomeric streptavidin. researchgate.net researchgate.net
T7-tagE. coliExpression of soluble, assembled, and active streptavidin. nih.gov nih.gov
Core-Streptavidin FusionE. coli Lemo21(DE3)Efficient expression of soluble fusion protein. mdpi.com mdpi.com

When expression optimization is insufficient to prevent inclusion body formation, strategies for their processing and subsequent refolding of the protein are necessary. sigmaaldrich.com The process typically involves two main steps: solubilization of the inclusion bodies followed by refolding to restore the protein's native conformation and biological activity. google.com

Inclusion bodies are first isolated from the host cells and then solubilized using strong denaturing agents like 6 M guanidine (B92328) hydrochloride or 4 to 8 M urea (B33335). nih.govsigmaaldrich.com Once the protein is unfolded and in solution, the denaturant must be removed to allow the protein to refold. sigmaaldrich.com Common refolding techniques include dialysis, dilution, and on-column refolding. researchgate.net

Dialysis is a widely used method where the denaturant concentration is gradually decreased, allowing the protein to slowly refold. nih.govgoogle.com The efficiency of refolding can be improved by optimizing the composition of the dialysis buffer. For instance, the addition of certain amino acids, such as arginine and proline, to the dialysis buffer has been shown to enhance the refolding of this compound, resulting in a higher affinity for biotin (B1667282). rbmb.netnih.gov A study demonstrated that a gradual dilution dialysis method could increase the refolding yield from 45% to 75%. researchgate.net Another approach involves temperature-based refolding, where heating the inclusion body suspension followed by incubation at a lower temperature can facilitate refolding. google.com

Refolding AdditiveEffect on Streptavidin RefoldingReference
ArginineImproved refolding and biotin-binding affinity. rbmb.netnih.govmums.ac.ir rbmb.netnih.govmums.ac.ir
ProlineImproved refolding and biotin-binding affinity. rbmb.netnih.gov rbmb.netnih.gov
GlycineLess effective than arginine or proline. nih.gov nih.gov
CysteineLess effective than arginine or proline. nih.gov nih.gov

Genetic Engineering Approaches for this compound Modification

Genetic engineering has been a powerful tool for enhancing the properties of streptavidin, creating variants with altered affinities, stabilities, and oligomeric states to expand its utility in various biotechnological applications. nih.govnih.gov

Site-directed mutagenesis allows for precise changes to the amino acid sequence of streptavidin, enabling the investigation of structure-function relationships and the creation of mutants with desired characteristics. nih.govnih.gov A significant focus of this research has been to modulate the extremely high affinity of the streptavidin-biotin interaction. nih.gov

For example, tryptophan residues in the biotin-binding pocket (W79, W108, and W120) have been identified as key contributors to the high binding affinity. nih.govnih.gov Mutating these residues to phenylalanine or alanine (B10760859) has been shown to reduce the binding affinity for biotin and its analogs. nih.govpnas.org Specifically, mutating W120 to alanine can decrease the affinity constant significantly. nih.govpnas.org The removal of tryptophan 120 has also been shown to produce a monomeric form of streptavidin that retains a high binding affinity for biotin. researchgate.net Such engineered monomers are valuable for applications where the tetrameric nature of wild-type streptavidin could cause unwanted cross-linking. sciencedaily.com Other mutations, such as H127D, have been introduced to disrupt the dimer-dimer interface, leading to the formation of dimeric streptavidin. pnas.org

MutationEffect on StreptavidinReference
W79F, W108FMinor reduction in binding affinity for 2-iminobiotin. nih.gov nih.gov
W120FModerate reduction in binding affinity for 2-iminobiotin. nih.gov nih.gov
W79A, W120ASignificant reduction in biotin binding affinity. nih.govpnas.org nih.govpnas.org
H127DFormation of dimeric streptavidin. pnas.org pnas.org
S52G, R53DMore than tenfold slower biotin dissociation rate (Traptavidin). howarthgroup.org howarthgroup.org

Directed evolution is a powerful strategy for generating and selecting streptavidin variants with novel or improved properties without requiring detailed knowledge of their structure-function relationships. nih.govresearchgate.net This approach involves creating large libraries of streptavidin mutants, typically through methods like error-prone PCR, and then screening these libraries for variants with the desired characteristics. pnas.org

One method used for screening is in vitro compartmentalization (IVC), which allows for the rapid screening of very large libraries (up to 10^10 variants). nih.govnih.gov This technique has been used to identify streptavidin variants with altered specificities, such as those that bind the biotin analog desthiobiotin with altered kinetics. nih.govnih.gov Another screening method is the filter-sandwich assay, which has been used to identify streptavidin mutants with significantly stronger binding activity for the Strep-tag II peptide from a library of E. coli colonies. researchgate.netoup.com These directed evolution approaches have led to the development of artificial metalloenzymes based on the streptavidin-biotin technology, where the protein scaffold is evolved to optimize the performance of a synthetic catalyst. acs.org

Design and Application of this compound Fusion Proteins

The inherent high-affinity interaction between streptavidin and biotin has spurred the development of this compound fusion proteins, where streptavidin or its engineered forms are genetically linked to other proteins or peptides. This approach harnesses the robust biotin-binding capability of streptavidin to create versatile molecular tools with combined or novel functionalities. The fusion partner can confer a range of desirable properties, from enhancing the expression and solubility of the streptavidin itself to creating complex, multifunctional molecules for targeted applications in diagnostics, therapy, and nanotechnology.

A significant challenge in the production of recombinant proteins, including streptavidin, in host systems like Escherichia coli is their tendency to misfold and aggregate into insoluble inclusion bodies. frontiersin.org Nearly 95% of streptavidin expressed in E. coli can be found in this insoluble form, necessitating complex and often inefficient refolding procedures. researchgate.net To overcome this, streptavidin is often expressed as a fusion protein, linked to a highly soluble partner protein or "tag." researchgate.netuq.edu.au This strategy not only improves the yield of soluble and functional streptavidin but also simplifies its purification. uq.edu.auresearchgate.net

Several fusion tags have been successfully employed to enhance the solubility and facilitate the purification of this compound, particularly engineered monomeric forms. researchgate.net Maltose-binding protein (MBP) is a commonly used fusion partner that has been shown to significantly improve the solubility of this compound and allows for a straightforward, one-step affinity purification process using an amylose resin. researchgate.netnih.gov In one study, fusing monomeric streptavidin (mSA) to MBP, alongside other tags like thioredoxin (trx), glutathione S-transferase (GST), and small ubiquitin-like modifier (SUMO), vastly simplified its preparation and increased the yield of soluble protein by more than 20-fold. researchgate.net Similarly, another report detailed the successful production of a soluble MBP-streptavidin fusion protein in E. coli at a concentration of 537.42 mg/L. researchgate.net

The use of a T7-tag fused to the N-terminus of streptavidin has also been reported to enable the expression of soluble, assembled, and active protein in E. coli, which could then be purified in two steps involving heat treatment and iminobiotin (B1258364) agarose (B213101) affinity chromatography, yielding 70 mg per liter of bacterial culture. nih.gov Furthermore, combining different tags, such as an MBP tag for solubility and a His-tag for an alternative purification route, can provide a versatile approach to obtaining highly pure this compound fusion proteins. uq.edu.aunih.gov

Table 1: Fusion Tags for Enhancing this compound Solubility and Purification

Fusion Tag Size (kDa) Function Key Findings
Maltose-Binding Protein (MBP) ~41 Solubility Enhancement, Affinity Purification Increases soluble yield by over 20-fold for monomeric streptavidin; allows for single-step purification via amylose resin. researchgate.netresearchgate.netnih.gov
Glutathione S-transferase (GST) ~26 Solubility Enhancement, Affinity Purification Tested as a fusion partner to improve the yield and simplify the purification of monomeric streptavidin. researchgate.net
Thioredoxin (Trx) ~12 Solubility Enhancement Used as a fusion tag to improve the soluble expression of monomeric streptavidin in E. coli. researchgate.net
Small Ubiquitin-like Modifier (SUMO) ~12 Solubility Enhancement Investigated as a fusion partner to increase the yield of soluble monomeric streptavidin. researchgate.net
T7-tag ~1.3 (12 residues) Expression Enhancement, Purification Aid Enabled expression of soluble and active streptavidin in E. coli, with a reported yield of 70 mg/L after a two-step purification. nih.gov
His-tag ~0.8-2.0 Affinity Purification Often used in combination with other tags (e.g., MBP) to provide a secondary method for affinity purification on metal-chelate columns. nih.gov

Beyond improving its own production, this compound is a key component in the design of sophisticated chimeric proteins, where it serves as a molecular linker to connect biotinylated molecules to a fusion partner's specific function. This creates versatile, multipurpose proteins with broad applications.

One of the earliest examples is a streptavidin-Protein A chimera. google.com This fusion protein combines the biotin-binding capability of streptavidin with the ability of Protein A to bind the Fc region of immunoglobulins (IgG). google.com Expressed efficiently in E. coli, this chimeric protein allows for the straightforward conjugation of antibodies to any biotinylated biological material, serving as a powerful tool in immunoassays and affinity purification. google.com

In the realm of nanotechnology, streptavidin has been fused to crystalline bacterial cell surface layer (S-layer) proteins. pnas.org These S-layer fusion proteins self-assemble into two-dimensional crystalline arrays on surfaces like silicon wafers or liposomes. The resulting lattice displays streptavidin in a highly ordered, nanopatterned arrangement, creating a molecular affinity matrix to organize biotinylated compounds for applications in biosensors and nanodevices. pnas.org

Streptavidin fusion proteins are also engineered for targeted delivery applications. A recombinant fusion streptavidin was developed incorporating multiple nuclear localization signal (NLS) and nuclear export signal (NES) domains. acs.org This design facilitates the efficient delivery of biotinylated nucleic acids into the cytoplasm of living cells for applications like intracellular imaging and gene regulation studies. acs.org Other complex chimeras have been designed for therapeutic purposes. One such protein fuses an anti-IL-1RAP single-chain antibody with streptavidin, a cell-penetrating peptide (CPP), and an endosomolytic peptide for the targeted delivery of biotinylated cargoes to leukemia cells. researchgate.net Another example involves fusing streptavidin with the enzyme thymidine (B127349) phosphorylase. mdpi.com This chimera can be tethered to biotinylated cancer cells, where it can then convert a harmless prodrug into a cytotoxic agent, demonstrating a targeted anti-cancer strategy. mdpi.com

Table 2: Examples of Multipurpose this compound Chimeric Proteins

Fusion Partner(s) Purpose/Function of Fusion Partner(s) Application of Chimeric Protein
Protein A Binds to the Fc region of immunoglobulins (IgG). google.com Conjugation of antibodies to biotinylated molecules for immunoassays and affinity-based techniques. google.com
S-layer Proteins (e.g., SbsB) Self-assembles into a crystalline monomolecular protein lattice. pnas.org Creation of self-assembling, nanopatterned molecular affinity matrices for arranging biotinylated compounds. pnas.org
Nuclear Localization Signal (NLS) & Nuclear Export Signal (NES) NLS facilitates transport into the nucleus; NES promotes cytosolic localization. acs.org Efficient cytosolic delivery of biotinylated nucleic acids for bio-imaging and gene regulation in living cells. acs.org
Thymidine Phosphorylase (TP) Enzyme that converts the prodrug 5'-DFUR into a cytotoxic drug. mdpi.com Targeted cancer therapy by tethering the enzyme to biotinylated cancer cells for localized prodrug activation. mdpi.com
Anti-IL-1RAP scFv, Cell-Penetrating Peptide (CPP), Endosomolytic Peptide Antibody fragment for targeting leukemia cells; CPP for cell entry; endosomolytic peptide for release from vesicles. researchgate.net Targeted delivery of biotinylated therapeutic cargoes to human myeloid leukemia cells. researchgate.net
Maltose-Binding Protein (MBP), Initiation Factor 2 (IF2) Serve as signal reporters. nih.gov Used as gold-labeled reporters in a rapid lateral flow assay for the detection of Hepatitis C virus infection. nih.gov

Iii. Structural and Mechanistic Insights into Recombinant Streptavidin Functionality

Kinetics and Thermodynamics of Recombinant Streptavidin-Biotin Binding

The interaction between this compound and biotin (B1667282) is characterized by an exceptionally high affinity, with a dissociation constant (K_d) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). plos.orgnih.govplos.orgnih.govprospecbio.comharvard.edu This near-irreversible binding is a product of both rapid association and extremely slow dissociation rates. plos.orgnih.govnih.gov

The dissociation constant (K_d) is a critical parameter for quantifying the strength of the streptavidin-biotin interaction. While wild-type streptavidin exhibits an exceptionally low K_d, mutations can be introduced to modulate this affinity for specific applications, such as affinity chromatography, where reversible binding is desirable. plos.orgplos.org

Interactive Data Table: Dissociation Constants of this compound Muteins

MuteinDissociation Constant (K_d) (M)Reference
Wild-type streptavidin~10⁻¹⁴ - 10⁻¹⁵ plos.orgnih.govnih.govprospecbio.comharvard.eduduke.edu
W120A~3 x 10⁻⁹ plos.org
ΔW120-H127C8.1 x 10⁻⁹ plos.org
8-aa-loop-H127C1.9 x 10⁻⁸ plos.org
SAVSBPM18 (G48T/S27A)1.15 x 10⁻⁸ plos.org
N23A/S27D mutant- nih.gov

Enthalpic and Entropic Contributions to this compound-Biotin Interaction

The binding of biotin to streptavidin is a thermodynamically favorable process, driven by a significant negative change in Gibbs free energy (ΔG). researchgate.net This favorable energy change is a result of a complex interplay between enthalpic (ΔH) and entropic (TΔS) contributions. duke.eduresearchgate.net

For wild-type streptavidin, the interaction with biotin is strongly enthalpically driven, with a reported ΔH of -24.5 kcal/mol, which is offset by an unfavorable entropic penalty (TΔS = -6.4 kcal/mol). acs.org The large negative enthalpy change is attributed to the formation of an extensive network of hydrogen bonds and significant van der Waals interactions between biotin and the amino acid residues in the binding pocket. plos.orgharvard.eduacs.org The unfavorable entropy is largely due to the ordering of the flexible loop 3-4 upon biotin binding and the reduction in the conformational freedom of both the protein and the ligand. acs.orgnih.gov

Interestingly, the balance between enthalpy and entropy can be temperature-dependent. researchgate.net At lower temperatures, the binding can become more entropically favorable, suggesting a greater role for nonpolar interactions, while at higher temperatures, polar interactions and enthalpy dominate. researchgate.net The change in heat capacity (ΔCp) upon binding is significantly negative, which is consistent with the burial of a large nonpolar surface area upon complex formation. researchgate.net

Interactive Data Table: Thermodynamic Parameters of Streptavidin-Biotin Interaction

Thermodynamic ParameterValueSignificanceReference
Gibbs Free Energy (ΔG)NegativeSpontaneous and favorable binding researchgate.net
Enthalpy (ΔH)-24.5 kcal/molStrong enthalpic contribution from hydrogen bonds and van der Waals forces acs.org
Entropy (TΔS)-6.4 kcal/molEntropic penalty due to ordering of flexible loops and reduced conformational freedom acs.org
Heat Capacity (ΔCp)-459.9 cal/mol·KIndicates burial of a significant nonpolar surface area upon binding researchgate.net

Conformational Dynamics and Allosteric Mechanisms of this compound

The binding of biotin to this compound is not a simple lock-and-key mechanism. Instead, it involves significant conformational changes in the protein, particularly in flexible loop regions, and exhibits allosteric properties where binding at one site can influence the dynamics of the entire tetramer.

Two key flexible loops, loop 3-4 (residues 45-52) and loop 7-8 (residues 114-121), play crucial roles in the biotin binding process. plos.orgresearchgate.net

Loop 3-4: This loop acts as a "lid" for the biotin-binding pocket. plos.orgresearchgate.netnih.gov In the absence of biotin (apo-streptavidin), loop 3-4 is highly flexible and exists predominantly in an "open" conformation. nih.govresearchgate.netnih.gov Upon biotin binding, this loop undergoes a significant conformational change, closing over the biotin molecule and becoming immobilized. plos.orgnih.govresearchgate.netnih.gov This closure is stabilized by interactions between residues in the loop and the bound biotin, effectively trapping it within the pocket. nih.govnih.gov The dynamics of this loop are critical for the extremely slow dissociation rate of biotin. nih.gov

Loop 7-8: This loop contributes to the wall of the binding pocket and is also involved in inter-subunit interactions. plos.orgresearchgate.net Specifically, Trp-120 from loop 7-8 of an adjacent subunit forms part of the binding pocket of a neighboring subunit, highlighting the importance of the tetrameric structure for high-affinity binding. plos.orgnih.govresearchgate.net Engineering this loop by replacing its sequence can create a dynamic "back door," allowing for the reversible binding of biotin, as seen in the 8-aa-loop-H127C mutein. plos.org

The conformational changes observed in loop 3-4 upon biotin binding are a classic example of an induced-fit mechanism. nih.gov The initial interaction between biotin and the open conformation of the binding pocket induces a conformational rearrangement in the loop, leading to a more stable, closed state that locks the ligand in place. nih.govnih.gov This induced fit contributes significantly to the high affinity and specificity of the interaction.

Furthermore, evidence suggests that the binding of biotin can induce allosteric effects throughout the streptavidin tetramer. nih.govresearchgate.netacs.org The binding of a single biotin molecule to one of the four binding sites can lead to a cooperative change in the internal dynamics of the entire protein, affecting the hydrophobicity and stiffness of the other subunits. acs.org This allosteric communication is thought to be mediated through the subunit interfaces and the network of interactions within the tetramer. nih.govresearchgate.net

Advanced Structural Analysis of this compound and its Complexes

High-resolution structural techniques, such as X-ray crystallography and, more recently, Serial Femtosecond X-ray crystallography (SFX), have provided invaluable insights into the atomic details of this compound and its complexes. nih.govresearchgate.netiucr.org These studies have revealed the precise hydrogen bonding network and hydrophobic interactions that stabilize the biotin-streptavidin complex. plos.orgharvard.eduacs.org

For example, the crystal structure of the complex reveals that at least six residues (N23, S27, Y43, S88, T90, and D128) form an extensive hydrogen-bonding network with biotin. plos.org Additionally, four tryptophan residues (Trp79, Trp92, Trp108, and Trp120) create a hydrophobic environment that accommodates the biotin molecule. plos.org

Advanced computational methods, such as molecular dynamics (MD) simulations, have complemented experimental data by providing a dynamic view of the binding process. nih.govnih.gov Accelerated MD simulations have successfully captured the transition of loop 3-4 from an open to a closed state upon biotin binding, confirming that the closed state is energetically more favorable in the presence of biotin. nih.gov These simulations also support the independent movement of the loop 3-4 in each monomer, indicating a lack of cooperative binding in terms of loop closure. nih.gov

Recent studies combining experimental and quantum mechanical approaches have further dissected the interaction energies, revealing that while electrostatics are dominant, London dispersion forces, including weak noncovalent interactions like CH···S, CH···π, and CH···HC contacts, contribute significantly (around 44%) to the stability of the complex. acs.org

X-ray Crystallography of this compound Variants

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of this compound and its variants, providing critical insights into their ligand-binding mechanisms. These studies have revealed the structural basis for the high-affinity interaction with biotin and have guided the engineering of streptavidin variants with altered specificities and enhanced properties for various biotechnological applications.

A key structural feature of streptavidin is the flexible loop (residues 45-52) adjacent to the biotin-binding pocket. In the absence of a ligand, this loop is often disordered or in an "open" conformation. nih.gov Upon biotin binding, this loop undergoes a significant conformational change, closing over the ligand and contributing to the remarkably tight and specific interaction. researchgate.net High-resolution crystallographic studies of wild-type streptavidin have provided detailed views of both the open and closed conformations of this loop. researchgate.net

Researchers have successfully engineered streptavidin variants with modified ligand-binding properties. For instance, mutants have been designed to bind the Strep-tag II, a short peptide sequence used for affinity purification of recombinant proteins. nih.gov Crystallographic analysis of these engineered streptavidin mutants, sometimes referred to as Strep-Tactin, revealed that mutations in the vicinity of the binding pocket, particularly within the flexible loop, can lead to a "fixed open" conformation. nih.govtum.de This pre-organized open state enhances the binding affinity for the bulkier Strep-tag II peptide compared to the wild-type protein. nih.gov

Further protein engineering efforts have focused on modifying residues that directly interact with the ligand. For example, iterative random mutagenesis of two loops that shape the ligand pocket resulted in variants with significantly improved affinity for the Strep-tag II. nih.gov Structural analysis of these mutants revealed unexpected structural motifs, such as the introduction of a disulfide bridge at the base of one loop and the replacement of a crucial tryptophan residue (Trp120) with glycine. nih.govresearchgate.net The crystal structure of one such mutant, m1-9 (also known as Strep-Tactin XT), in complex with the Strep-tag II showed how these changes, including new salt bridges, contribute to the enhanced affinity. researchgate.netresearchgate.net

The structural plasticity of the streptavidin scaffold has also been exploited to create variants with defined valencies. Crystal structures of cis- and trans-divalent streptavidin have been solved to high resolution, validating the design strategies and providing a deeper understanding of the geometry of biotin binding. nih.gov These structures are instrumental in developing precisely controlled molecular assemblies for nanotechnology and molecular biology applications. nih.gov

The table below summarizes key crystallographic data for several this compound variants.

PDB IDStreptavidin VariantLigandResolution (Å)Key Structural Insights
1RST Recombinant core streptavidinStrep-tag peptide1.7The peptide binds in the biotin-binding pocket; the C-terminal carboxylate of the tag forms a salt bridge with Arg84. rcsb.org
1KL3 Engineered streptavidin mutant m1Strep-tag II<2.0The flexible loop (residues 45-52) adopts a fixed "open" conformation, enhancing affinity for the peptide. nih.govtum.de
6QW4 Engineered streptavidin variant (ACGR)Strep-tag IINot specifiedIllustrates the structural plasticity of the streptavidin scaffold for ligand binding. rcsb.org
Not Specified cis-divalent streptavidinBiotin1.4Validates the strategy for isolating streptavidin tetramers with a precise arrangement of two binding sites. nih.gov
Not Specified trans-divalent streptavidinBiotin1.6Explains the behavior of the "Dead" streptavidin variant and provides insights into ligand-dependent binding cooperativity. nih.gov
Not Specified Strep-Tactin XT (mutant m1-9)Twin-Strep-tagHighReveals a bivalent mode of binding, explaining the observed avidity effect. tum.denih.gov

Cryo-Electron Microscopy of this compound Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the structure of large and dynamic macromolecular assemblies involving this compound. A significant application of streptavidin in cryo-EM is its use in the preparation of samples, particularly for challenging biological complexes. taylorfrancis.com This is often achieved through the use of streptavidin affinity grids. taylorfrancis.comnih.gov

Streptavidin affinity grids are prepared by growing two-dimensional (2D) crystals of streptavidin on a biotinylated lipid monolayer supported by a standard cryo-EM grid. nih.govresearchgate.net Biotinylated target molecules or complexes can then be specifically captured on these grids. nih.govuniandes.edu.co This method offers several advantages over conventional sample preparation techniques. It helps to overcome issues such as sample denaturation, dissociation, aggregation, and preferred orientation of particles at the air-water interface. taylorfrancis.comnih.gov By tethering the sample to the streptavidin layer, the particles are kept away from the disruptive interface, preserving their structural integrity. taylorfrancis.comresearchgate.net

This affinity-based approach is particularly valuable for studying low-abundance or low-yield samples, as it allows for the concentration of the sample directly on the grid. nih.govuniandes.edu.co It has been successfully used to study a variety of macromolecular complexes, including those involved in gene expression regulation. taylorfrancis.com For instance, researchers have used streptavidin affinity grids to stabilize and determine the structure of protein-nucleic acid complexes that were otherwise difficult to analyze. nih.gov The 2D streptavidin crystal can also serve as an internal calibration standard for the cryo-EM images. researchgate.netnih.gov

Recent advancements have focused on optimizing these affinity grids, such as using monodispersed single-particle streptavidin on the lipid monolayer. ox.ac.uk This refined method has been shown to successfully enrich challenging samples, like the Thermococcus kodakarensis mini-chromosome maintenance complex (MCM3), and mitigate preferred orientation issues for other proteins. ox.ac.uk

While much of the cryo-EM work focuses on using streptavidin as a tool, high-resolution cryo-EM structures of streptavidin itself have also been determined. For example, a 2.2 Å resolution structure of streptavidin was achieved using an ultraflat graphene support film, which helps in creating uniform vitreous ice, a critical factor for high-quality imaging. rcsb.org These high-resolution structures provide complementary information to X-ray crystallography and are crucial for understanding the protein's native conformation in a hydrated state.

The table below highlights key cryo-EM studies involving this compound.

PDB IDSampleResolution (Å)Key Findings
8GVK This compound2.2High-resolution structure determined using an ultraflat graphene support to improve ice uniformity. rcsb.org
Not Specified Biotinylated protein complexes on streptavidin monolayer crystalsNot specifiedDemonstrates the general applicability of streptavidin affinity grids for preparing cryo-EM specimens of low-concentration samples. uniandes.edu.co
Not Specified Thermococcus kodakarensis MCM3 on monodispersed streptavidin affinity gridsNot specifiedThe affinity grid method enabled the structural determination of the apo and dsDNA-bound forms of the MCM3 complex. ox.ac.uk
Not Specified Membrane proteins in proteoliposomes tethered to 2D streptavidin crystalsNot specifiedThe 2D streptavidin crystal acts as a nanostructured support to tether biotinylated liposomes, increasing their density for imaging. researchgate.netnih.gov

Iv. Advanced Methodologies for Recombinant Streptavidin Characterization

Single-Molecule Biophysical Techniques for Probing Recombinant Streptavidin Interactions

The study of individual biomolecular interactions has been significantly advanced by single-molecule techniques, which offer a window into the dynamic and mechanical properties of proteins without the averaging effects of bulk measurements. For this compound, these methods have been crucial in elucidating the basis of its remarkably strong and specific interaction with biotin (B1667282).

Atomic Force Microscopy (AFM) for this compound-Biotin Unbinding Force Measurement

Atomic Force Microscopy (AFM) serves as a powerful tool to directly measure the mechanical forces of single biomolecular bonds. In a typical AFM force spectroscopy setup, a sharp tip functionalized with biotin is brought into contact with a surface where this compound molecules are immobilized. scientificlabs.co.uk Upon bond formation, the tip is retracted, and the force required to rupture the streptavidin-biotin bond is recorded by monitoring the cantilever's deflection. nih.govacs.org

The unbinding force is not a static value but is dependent on the loading rate, which is the rate at which force is applied to the bond. This relationship provides deep insights into the energy landscape of the interaction. Studies have consistently shown that the streptavidin-biotin bond is one of the strongest known non-covalent interactions in biology, capable of withstanding forces in the range of hundreds of piconewtons (pN). nih.govresearchgate.net For example, at a loading rate of approximately 10,000 pN/s, the most probable rupture force is measured to be around 160 pN. nih.gov Dynamic force spectroscopy experiments across a wide range of loading rates have revealed the complex nature of the unbinding process, suggesting the presence of multiple energy barriers that the complex must overcome to dissociate. nih.govacs.org

Table 1: Representative Unbinding Forces for the this compound-Biotin Complex Measured by AFM
Loading Rate (pN/s)Most Probable Unbinding Force (pN)Reference
1,500200 plos.org
1,700~200 uj.edu.pl
2,300207 acs.org
9,600~200-240 uj.edu.pl
110,000230 plos.org

Note: The precise unbinding force can be influenced by experimental factors such as the specific pulling geometry and the chemistry of the linkers used for immobilization. nih.gov

Single-Molecule Fluorescence Spectroscopy with this compound Constructs

Single-molecule fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (FRET), acts as a "spectroscopic ruler" to measure nanometer-scale distances and their changes within or between biomolecules. frontiersin.orgresearchgate.net In this technique, this compound is labeled with a donor and an acceptor fluorophore. nih.gov The efficiency of energy transfer from the donor to the acceptor is highly dependent on the distance between them, allowing for real-time monitoring of conformational dynamics. luc.edu

This approach has been instrumental in studying the conformational changes that occur in streptavidin upon biotin binding. nih.gov For instance, FRET studies can track the movement of flexible loops near the binding pocket, which close over the biotin molecule to secure it in place. lmu.de These experiments provide direct evidence for the "induced fit" model of binding. Furthermore, by immobilizing fluorescently labeled streptavidin and introducing fluorescently tagged biotin, the kinetics of individual binding and unbinding events can be directly observed. nih.govpnas.org This allows for precise determination of association and dissociation rates, free from the averaging inherent in ensemble measurements. nih.gov

Computational Modeling and Simulation of this compound Systems

Computational methods provide an atomic-level "microscope" to investigate the structural dynamics and energetics that are often difficult to capture experimentally. These techniques are highly complementary to biophysical measurements, offering detailed mechanistic insights.

Molecular Dynamics Simulations of this compound Conformational Changes

Molecular Dynamics (MD) simulations compute the trajectory of atoms over time, revealing the flexibility and conformational changes of proteins. acs.org For this compound, MD simulations have been crucial for understanding the dynamics of the biotin binding process. researchgate.net A key feature of streptavidin is a flexible loop (residues 45-52) that covers the binding pocket upon biotin association. nih.govresearchgate.net MD simulations have successfully modeled this loop's transition from a flexible, "open" state in the absence of biotin to a more rigid, "closed" state in the bound form, which effectively "locks" the biotin in place. nih.govresearchgate.net

Furthermore, steered molecular dynamics (SMD) simulations mimic AFM pulling experiments by applying an external force to dissociate biotin from its binding site. mpg.de These simulations provide a detailed, atom-by-atom view of the unbinding pathway, identifying the specific hydrogen bonds and van der Waals interactions that are broken at various stages of the process. pnas.org SMD has helped to elucidate how the intricate network of interactions contributes to the high rupture forces observed experimentally. mpg.de

V. Diverse Research Applications of Recombinant Streptavidin Systems

Recombinant Streptavidin in Protein Purification and Biochemical Separations

The exceptional strength and specificity of the streptavidin-biotin bond have made it a cornerstone of protein purification and biochemical separation techniques. nih.gov By attaching a biotin (B1667282) molecule (a process known as biotinylation) to a protein or other molecule of interest, researchers can selectively capture and isolate it from complex mixtures using this compound immobilized on a solid support. nih.gov

Affinity chromatography is a powerful technique for purifying a specific molecule from a heterogeneous mixture. When this compound is used as the affinity ligand, it provides a highly selective method for isolating biotinylated targets. In this approach, this compound is covalently attached to a solid matrix, such as agarose (B213101) beads, which is then packed into a column. thermofisher.com A solution containing the biotinylated molecule of interest is passed through the column, where the biotinylated target binds tightly to the immobilized streptavidin. researchgate.net Unbound molecules are washed away, resulting in a highly purified sample of the target molecule.

A significant advancement in this area is the development of engineered streptavidin variants, or muteins, with altered binding affinities. sigmaaldrich.com While the wild-type streptavidin-biotin interaction is nearly irreversible, which can complicate the elution of the target molecule without harsh, denaturing conditions, muteins have been designed with reduced binding affinity. sigmaaldrich.compromegaconnections.com This allows for the gentle elution of the purified biotinylated protein, preserving its native structure and function. nih.gov For instance, a streptavidin mutein with a dissociation constant (Kd) of 1.3 × 10⁻⁷ M has been developed, enabling efficient purification and recovery. sigmaaldrich.com

Another widely used system is the Strep-tag® technology. This system utilizes a short peptide tag (Strep-tag® II) that binds with high affinity and specificity to an engineered streptavidin variant called Strep-Tactin®. researchgate.netiba-lifesciences.com This allows for the one-step purification of recombinant proteins fused with the Strep-tag® under mild conditions. researchgate.net

Affinity System Principle Binding Affinity (Kd) Elution Condition Key Advantage
Wild-Type StreptavidinStrong non-covalent interaction between streptavidin and biotin. nih.gov~10⁻¹⁴ M nih.govnih.govHarsh, denaturing conditions (e.g., 8M Guanidine-HCl, pH 1.5). promegaconnections.comExtremely stable capture.
Streptavidin MuteinEngineered streptavidin with reduced affinity for biotin. sigmaaldrich.com~10⁻⁷ M to 10⁻⁸ M sigmaaldrich.comnih.govGentle, competitive elution with biotin or biotin analogs. promegaconnections.comReversible binding preserves protein function. nih.gov
Strep-Tactin® / Strep-tag®Engineered streptavidin (Strep-Tactin®) binds to a short peptide tag (Strep-tag®). researchgate.netiba-lifesciences.comHigh affinityCompetitive elution with desthiobiotin. researchgate.netMild purification of tagged recombinant proteins. researchgate.net

This compound immobilized on various solid supports, or matrices, is extensively used for the purification of a wide array of biotinylated molecules, including proteins, antibodies, and other biomolecules. sigmaaldrich.com The choice of matrix can be tailored to the specific application.

Commonly used matrices include:

Agarose Beads: These are porous beads that provide a large surface area for streptavidin immobilization and are suitable for column chromatography. thermofisher.comsigmaaldrich.com

Magnetic Beads: These beads allow for rapid and easy separation of the bound molecules from the solution using a magnet, eliminating the need for centrifugation or column packing. This method is well-suited for immunoprecipitation and small-scale purification. sigmaaldrich.commdpi.com

Coated Plates: Multi-well plates coated with streptavidin are used for high-throughput screening and binding assays. sigmaaldrich.com

The purification process typically involves incubating the sample containing the biotinylated molecule with the streptavidin matrix. After a binding step, the matrix is washed to remove non-specifically bound components. Finally, the purified biotinylated molecule is either eluted from the matrix (if using a reversible binding system) or the entire complex is used in downstream applications. The extremely tight bond of wild-type streptavidin often necessitates that the purified molecule remains bound to the matrix for subsequent analyses. promegaconnections.com

The streptavidin-biotin system is also a powerful tool for the purification and manipulation of nucleic acids (DNA and RNA). thermofisher.com By incorporating a biotinylated nucleotide into a nucleic acid probe, researchers can specifically capture and isolate target DNA or RNA sequences from complex biological samples. upenn.edu

One common strategy involves the use of streptavidin-coated magnetic beads. thermofisher.com A biotinylated oligonucleotide probe complementary to the target nucleic acid sequence is first hybridized to the sample in solution. Then, streptavidin-coated magnetic beads are added to the mixture. The beads bind to the biotinylated probe-target complex, which can then be easily separated from the rest of the sample using a magnet. thermofisher.comresearchgate.net This method is highly efficient and avoids the need for traditional precipitation or column-based purification steps. thermofisher.com

This technique has numerous applications, including:

Isolation of specific mRNA: for use in RT-PCR and cDNA library construction. thermofisher.com

Sequence-specific DNA capture: for enrichment of specific genomic regions before sequencing. thermofisher.com

Purification of PCR products: by using a biotinylated primer in the PCR reaction.

This compound-Based Biosensor Development

The high affinity and specificity of the streptavidin-biotin interaction make it an ideal molecular recognition element for the development of highly sensitive and selective biosensors. mdpi.comresearchgate.net A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a specific analyte. In streptavidin-based biosensors, the streptavidin is typically immobilized on the sensor surface to capture biotinylated probes, which in turn bind to the target analyte.

Electrochemical biosensors measure changes in electrical signals (such as current, potential, or impedance) that occur as a result of a biological recognition event. deakin.edu.au this compound is frequently used in the construction of these sensors to provide a stable and well-oriented immobilization platform for biotinylated recognition elements like DNA probes, antibodies, or aptamers. researchgate.netnih.gov

In a typical configuration, a streptavidin-modified electrode is used to capture a biotinylated DNA probe. nih.gov When the target DNA sequence is present in the sample, it hybridizes with the probe. This hybridization event can be detected by various electrochemical methods. For example, an enzyme label (such as horseradish peroxidase) can be conjugated to a secondary probe that also binds to the target DNA, forming a sandwich-like complex. The enzyme then catalyzes a reaction that produces an electrical signal, which is proportional to the amount of target DNA present. nih.gov

Recent research has focused on developing novel materials to enhance the performance of these biosensors. For instance, streptavidin has been incorporated into carbon-polymer biocomposites to create regenerable electrode surfaces. nih.gov Other approaches have utilized nanomaterials, such as cadmium selenide (B1212193) quantum dots, to develop highly sensitive detection methods for streptavidin itself, which can be an analyte in certain contexts. nih.gov

Biosensor Type Analyte Detection Principle Reported Detection Limit
Electrochemical GenosensorSpecific DNA sequenceEnzyme-labeled duplex detection via H₂O₂ substrate. nih.govNot specified
Impedance-based AptasensorS. typhimuriumImpedance change upon bacterial binding to aptamer-functionalized electrode. deakin.edu.auNot specified
Voltammetric BiosensorStreptavidinSteric hindrance hybridization assay using CdSe quantum dots. nih.gov0.65 pg/mL nih.gov

Optical biosensors detect changes in light properties, such as absorbance, fluorescence, or resonance angle, upon the binding of an analyte. ewadirect.com Surface Plasmon Resonance (SPR) and Localized Surface Plasmon Resonance (LSPR) are two powerful label-free optical techniques that are widely used for studying biomolecular interactions in real-time. nih.gov

In SPR-based biosensors, this compound is often immobilized on a gold sensor chip to create a versatile surface for capturing a wide range of biotinylated ligands, including proteins and nucleic acids. sartorius.com When an analyte binds to the captured ligand, it causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. nih.gov This allows for the quantitative analysis of binding kinetics and affinity.

LSPR is a related technique that utilizes the optical properties of metallic nanoparticles. nih.govnih.gov When light interacts with these nanoparticles, it excites localized surface plasmons, resulting in a strong absorbance peak at a specific wavelength. nih.gov The position of this peak is highly sensitive to the local refractive index. nih.gov By immobilizing streptavidin on these nanostructures, LSPR biosensors can be created to detect the binding of biotinylated molecules. uc.pt LSPR offers the advantage of being more amenable to miniaturization and high-throughput applications compared to conventional SPR. nih.gov

Biosensor Platforms for Biomarker Detection using this compound Systems

The streptavidin-biotin system is a cornerstone in the development of highly sensitive and robust biosensors for the detection of clinically relevant biomarkers, including proteins and nucleic acids. mdpi.com The high affinity and specificity of this interaction allow for the stable immobilization of biotinylated capture molecules (such as antibodies or DNA probes) onto a streptavidin-coated sensor surface. witec.chucla.edu This architecture facilitates the development of various assay formats, including enzyme-linked immunosorbent assays (ELISA) and other novel biosensor platforms. nih.govmdpi.com

This compound is particularly advantageous for coating solid phases like microarrays and microplates, creating a universal platform for capturing any biotinylated molecule. mptbiotechs.com Researchers have leveraged this to design fluorescence-based methods for detecting specific biomarkers. For instance, a detection system for poly(ADP-ribose) polymerase-1 (PARP1) was developed by conjugating this compound with PARP1-specific double-stranded DNA. mdpi.com

Optical biosensor platforms, such as those utilizing Bio-Layer Interferometry (BLI), frequently employ streptavidin-coated sensors. These systems, like the Octet® platform, allow for the real-time, label-free analysis of biomolecular interactions. witec.chucla.edu Biotinylated ligands are immobilized on the streptavidin (SA) biosensor surface, which can then be used for kinetics characterization (measuring association and dissociation rates) and quantitation of analytes in solution. witec.chucla.edu This approach is effective for screening collections of proteins, such as hybridoma clones, against an immobilized biotinylated antigen to determine binding kinetics. witec.chucla.edu

Biosensor TypePlatform/MethodTarget Biomarker ExampleResearch Application
Fluorescence-based AssayMicroplate readerPoly(ADP-ribose) polymerase-1 (PARP1)Enzyme activity and inhibitor screening mdpi.com
Optical (Bio-Layer Interferometry)Octet® SystemVarious proteins/antigensKinetic screening of antibodies and proteins witec.chucla.edu
Lateral Flow AssayImmunochromatographic StripHepatitis C Virus (HCV) antibodiesRapid diagnostic testing nih.gov
Electrochemical BiosensorElectrode-basedNucleic acidsUltrasensitive DNA/RNA detection mdpi.com

This compound in Nanobiotechnology and Advanced Materials

The field of nanobiotechnology harnesses biological molecules to create nanoscale devices and structures, and this compound is a key player in this domain. nih.govmptbiotechs.com Its ability to specifically bind biotinylated molecules makes it an ideal building block for assembling and functionalizing nanomaterials. nih.gov

This compound is widely used to functionalize the surface of various nanoparticles, including gold nanoparticles, magnetic beads, and iron oxide particles, creating powerful probes for research and diagnostics. amidbiosciences.comlunanano.comoceannanotech.comnih.gov This process involves coating the nanoparticle with streptavidin, which then serves as a versatile anchor for attaching any biotinylated molecule, such as antibodies, nucleic acids, or proteins. amidbiosciences.comoceannanotech.com

Gold Nanoparticles: Streptavidin-coated gold nanoparticles are used as signal reporters in various assays. nih.gov For example, this compound fusion proteins have been labeled with colloidal gold nanoparticles to develop lateral flow-based rapid tests for detecting anti-HCV antibodies in human blood. nih.gov The small size of Nanogold® (1.4 nm) streptavidin probes makes them particularly useful for in situ hybridization to detect specific DNA sequences with high sensitivity. nanoprobes.com

Magnetic Nanoparticles: Streptavidin-functionalized magnetic nanoparticles are used for the efficient separation and purification of biotinylated molecules from complex mixtures. amidbiosciences.comoceannanotech.com These nanoparticles, often with an iron oxide core, allow for fast magnetic separation and exhibit low non-specific binding, making them suitable for affinity purification of biotin-tagged proteins, cell separation, and solid-phase binding assays. amidbiosciences.comoceannanotech.com

Nanoparticle TypeCore MaterialSize RangeKey Feature/Application
Gold NanoparticlesGold (Au)1.4 nm - 200 nmSignal reporting in assays (e.g., lateral flow), in situ hybridization probes nih.govlunanano.comnanoprobes.com
Magnetic NanoparticlesIron Oxide (Fe₃O₄)5 nm - 400 nmMagnetic separation and purification of biotinylated targets, MRI contrast agents amidbiosciences.comoceannanotech.com
Polyhydroxyalkanoate (PHA) Nano-granulesPHANot SpecifiedBioseparation platform for mRNA isolation mdpi.com

The tetrameric structure of streptavidin, with its four distinct biotin-binding sites, makes it an exceptional tool for the bottom-up construction of self-assembled nanostructures. nih.govnih.gov By linking molecules that have been labeled with two or more biotins, streptavidin can act as a molecular bridge, forming ordered oligomers and larger networks. nih.govoup.com

A well-studied example is the self-assembly of bis-biotinylated double-stranded DNA and streptavidin. nih.govoup.com The rapid mixing of these two components reproducibly generates populations of individual oligomeric complexes. nih.gov Atomic force microscopy studies have revealed that these assemblies predominantly form linear nanostructures, where bivalent streptavidin molecules bridge two adjacent DNA fragments. nih.govoup.com The size and complexity of these supramolecular aggregates are highly sensitive to the relative molar ratio of the DNA and streptavidin components. nih.gov These self-assembled DNA-streptavidin oligomers can be further functionalized with biotinylated antibodies and used as highly effective reagents in immuno-PCR (IPCR), a technique for ultrasensitive protein detection. nih.govoup.comresearchgate.net The use of these nanostructured reagents has been shown to enhance the sensitivity of IPCR by approximately 100-fold compared to conventional methods. nih.govresearchgate.net

The streptavidin-biotin system provides a versatile and modular platform for developing targeted delivery systems for research purposes. researchgate.net This strategy often separates the targeting agent from the therapeutic or imaging payload, a concept known as pretargeting. researchgate.netnih.gov In a typical pretargeting approach, a biotinylated antibody or ligand is first administered to bind to a specific cell or tissue type. After unbound antibodies are cleared, streptavidin conjugated to an imaging agent or therapeutic molecule is introduced, which then localizes to the target site via the biotin anchor. researchgate.net

This modularity allows for a universal carrier system. For example, a non-viral gene delivery system was created using streptavidin to connect a biotin-derivatized, pegylated epidermal growth factor (EGF) to a polyethylenimine (PEI)-DNA complex. nih.gov The resulting nanoparticle was efficiently taken up by cells expressing the EGF receptor through receptor-mediated endocytosis. nih.gov In another innovative approach, researchers engineered tumor-targeting bacteria to express streptavidin directly within the tumor microenvironment. nih.gov These bacteria then serve as docking sites for subsequently administered biotinylated imaging probes or therapeutic agents, creating a highly specific delivery system. nih.gov

Molecular Labeling and Imaging Probes Utilizing this compound

This compound conjugates are fundamental reagents for the detection and visualization of biotinylated molecules in a vast array of molecular biology and cell biology applications. thermofisher.combio-rad-antibodies.com The system's utility lies in its two-step approach: a primary molecule (like an antibody or nucleic acid probe) is labeled with biotin, which is then detected by a streptavidin molecule conjugated to a reporter, such as a fluorescent dye. thermofisher.combio-rad-antibodies.com

Fluorescently labeled streptavidin conjugates are routinely used to detect and localize antigens in cells and tissues and to visualize biomolecules in immunoassays, flow cytometry, and western blotting. thermofisher.combio-rad-antibodies.com A wide variety of fluorescent dyes have been conjugated to streptavidin, offering a broad spectrum of colors for multiplexing applications where multiple targets are detected simultaneously. thermofisher.comthermofisher.com

The choice of fluorophore depends on the specific application and the instrumentation available. Common conjugates include streptavidin bound to traditional dyes like fluorescein (B123965) and tetramethylrhodamine, as well as advanced dyes such as the Alexa Fluor® family, which are known for their exceptional brightness and photostability. thermofisher.comthermofisher.com For applications requiring extremely bright signals, phycobiliproteins like R-phycoerythrin (R-PE) and allophycocyanin (APC), or tandem conjugates that combine these proteins with other dyes, are often used. thermofisher.comthermofisher.com In some cases, streptavidin itself has been engineered to optimize its performance in fluorescent labeling. One such mutant, named Flavidin, was created to contain only one free amino group, making it a superior, "fluorophore-friendly" streptavidin variant. nih.gov

Fluorophore/LabelExcitation Max (nm)Emission Max (nm)Common Application
Alexa Fluor® 488495519Microscopy, Flow Cytometry thermofisher.com
Alexa Fluor® 555555565Microscopy, Western Blotting thermofisher.com
Alexa Fluor® 647650668Microscopy, Flow Cytometry thermofisher.com
R-Phycoerythrin (R-PE)496, 546, 565578Flow Cytometry (High-intensity) thermofisher.com
Allophycocyanin (APC)650660Flow Cytometry (High-intensity) thermofisher.com
Fluorescein (FITC)494518General fluorescence detection thermofisher.com
Tetramethylrhodamine (TRITC)555580General fluorescence detection thermofisher.com

Application of this compound in Microscopy and Imaging Techniques

The extraordinary affinity and specificity of the this compound-biotin interaction form the basis of a versatile and powerful toolkit for biological microscopy and imaging. This system allows for the precise labeling, detection, and visualization of specific molecules within complex cellular and subcellular environments. By conjugating this compound to a wide array of signal-generating probes—such as fluorophores, enzymes, or electron-dense particles—researchers can achieve significant signal amplification and enhanced detection sensitivity across various imaging platforms. thermofisher.comfishersci.com Recombinant forms of streptavidin are particularly advantageous as they lack glycosylation and have a near-neutral isoelectric point, which significantly reduces non-specific binding that can be an issue with avidin (B1170675). thermofisher.comamidbiosciences.com

The applications span from conventional fluorescence microscopy to advanced super-resolution, electron, and atomic force microscopy techniques. Engineered variants, such as monovalent and monomeric streptavidin, have further expanded the utility of this system by providing solutions to challenges like multivalency-induced cross-linking, enabling more precise and quantitative imaging of dynamic molecular processes. nih.govwikipedia.orgnih.gov

Fluorescence and Super-Resolution Microscopy

In fluorescence imaging, this compound conjugates are widely employed to detect biotinylated targets like antibodies, ligands, or nucleic acid probes. e-proteins.comexcedr.com This method provides a straightforward workflow for amplifying the signal for medium- to low-abundance targets. thermofisher.com Streptavidin conjugated to bright and photostable fluorophores, such as the Alexa Fluor family of dyes, enables robust and high-performance imaging with standard microscope setups. thermofisher.com

A significant advancement involves coupling proximity-based biotinylation, using enzymes like biotin ligase (e.g., TurboID), with fluorescent streptavidin detection. elifesciences.org This approach labels a target protein and its immediate neighbors with biotin. Subsequent staining with fluorescent streptavidin can produce a signal significantly stronger than traditional immunofluorescence, proving especially effective for detecting proteins in low abundance or within environments that are difficult for antibodies to access, such as phase-separated compartments. elifesciences.orgbiorxiv.org

The development of engineered streptavidin has been crucial for pushing the boundaries of imaging resolution.

Monovalent Streptavidin: This recombinant tetrameric form has only one functional biotin-binding site. wikipedia.orge-proteins.com This feature is critical for applications like tracking cell surface receptors in live cells, as it prevents the artificial cross-linking and aggregation of target molecules that can be induced by tetravalent streptavidin, thereby preserving their natural dynamics. nih.govwikipedia.org

Monomeric Streptavidin: For super-resolution imaging (SRI) techniques like STED, STORM, and PAINT, minimizing the distance between the fluorescent probe and the target molecule is paramount. Monomeric streptavidin, a small 3-nm fluorescent probe, is an ideal tool for this purpose, offering improved labeling density and penetration into thick biological samples compared to larger antibody-based probes. nih.gov

Table 1: Comparison of this compound Variants in Advanced Fluorescence Microscopy

Streptavidin VariantKey CharacteristicPrimary Advantage in MicroscopyRepresentative Application
Tetravalent Streptavidin Four high-affinity biotin-binding sitesMaximum signal amplification for fixed samplesStandard immunofluorescence, Western blotting, ELISA fishersci.comnih.gov
Monovalent Streptavidin Tetramer with a single functional biotin-binding sitePrevents cross-linking of target moleculesFluorescent tracking of cell surface receptors in live cells nih.govwikipedia.org
Monomeric Streptavidin Single, small biotin-binding unit (~3 nm)Minimizes target-to-label distance for high precisionSuper-resolution imaging (STED, STORM, PAINT) nih.gov

Electron Microscopy (EM)

The streptavidin-biotin system is also a valuable tool in electron microscopy for the high-resolution localization of cellular components. Streptavidin can be conjugated to electron-dense markers, most notably gold nanoparticles. hiyka.com These conjugates provide excellent contrast and precise localization in transmission electron microscopy (TEM). The high affinity of the streptavidin-biotin bond ensures specific targeting, while the gold particles are easily visualized. hiyka.com

Furthermore, this compound has been instrumental in overcoming a persistent challenge in cryo-electron microscopy (cryo-EM) sample preparation: the interaction of macromolecules with the air-water interface, which can lead to denaturation or preferred particle orientations. researchgate.net By preparing EM grids coated with a two-dimensional crystalline monolayer of streptavidin, researchers create an affinity surface. nih.gov Biotinylated protein complexes can then be tethered to this surface, preventing them from contacting the air-water interface and allowing for a more uniform distribution of particle orientations, which is critical for high-resolution structure determination. researchgate.netnih.gov

Atomic Force Microscopy (AFM)

Atomic force microscopy allows for the imaging of biological molecules and processes in real-time under near-physiological conditions. youtube.com The stability of the sample on the imaging substrate is crucial for achieving high-resolution images. Here, 2D crystals of this compound provide an ideal substrate for immobilizing biotinylated biomolecules. nih.gov The strong, specific, and stable interaction prevents the lateral diffusion of the target molecule, enabling stable and long-term imaging of its structure and dynamics. nih.govnih.gov

This technique has been successfully used to visualize a range of biomolecular processes. For example, researchers have immobilized biotinylated calmodulin to observe its calcium-induced conformational changes and have visualized the process of actin polymerization in real-time. nih.gov High-speed AFM has even been used to observe the dynamic binding and unbinding of streptavidin itself to biotinylated DNA origami nanostructures, demonstrating the power of this system for studying single-molecule interactions. youtube.com

Table 2: Research Findings on this compound in Diverse Imaging Techniques

Microscopy TechniqueThis compound System UsedResearch Application and Findings
Expansion Microscopy & CLEM TurboID biotin ligase fusion protein with fluorescent streptavidinAchieved significantly stronger signal and higher sensitivity compared to antibody-based labeling, enabling detection of proteins in low-antigen density conditions. elifesciences.org
Cryo-Electron Microscopy (Cryo-EM) 2D crystalline monolayers of streptavidin on EM gridsPrevented protein complexes from interacting with the air-water interface, reduced preferred particle orientation, and enabled structure determination from low-concentration samples. researchgate.netnih.gov
High-Speed Atomic Force Microscopy (HS-AFM) Streptavidin 2D crystals as an immobilization substrateEnabled real-time visualization of GroES binding to GroEL and calmodulin structural changes upon calcium binding by controlling protein orientation. nih.gov
Live-Cell Imaging Monovalent streptavidin-fluorophore conjugatesAllowed for the tracking of specific cell surface proteins without inducing artificial cross-linking, preserving natural protein dynamics. nih.gov

Vi. Innovations and Challenges in Recombinant Streptavidin Research

Development of Engineered Recombinant Streptavidin Variants for Enhanced Functionality

Genetic engineering has paved the way for a new generation of this compound variants with modified valency, binding affinities, and stability. These engineered proteins expand the utility of the streptavidin-biotin system, enabling more precise and controlled molecular interactions.

Monovalent and Divalent this compound Constructs

The tetravalent nature of wild-type streptavidin, where each of the four subunits can bind a biotin (B1667282) molecule, can lead to unwanted cross-linking or aggregation of target molecules. wikipedia.orgencyclopedia.pub To address this, monovalent and divalent streptavidin constructs have been developed.

Monovalent streptavidin is an engineered tetramer where only one of the four biotin-binding sites is functional. wikipedia.orgencyclopedia.pube-proteins.com This is typically achieved by co-expressing wild-type subunits with "dead" subunits containing mutations that abolish biotin binding (e.g., N23A, S27D, S45A). nih.gov The resulting chimeric tetramer retains a very high affinity for biotin (Kd ≈ 10⁻¹⁴ mol/L) in its single active site but cannot cross-link biotinylated molecules. wikipedia.orgencyclopedia.pube-proteins.comnih.gov This characteristic is particularly useful for applications such as the fluorescent tracking of cell surface receptors, decorating DNA origami, and as a specific pointer for cryo-electron microscopy. wikipedia.orgencyclopedia.pub

Divalent streptavidin possesses exactly two functional biotin-binding sites per tetramer. wikipedia.orgencyclopedia.pub These are produced by mixing functional and non-functional subunits and then purifying the desired species using techniques like ion-exchange chromatography. wikipedia.orgencyclopedia.pubnih.gov The two binding sites can be arranged adjacent to one another (cis-divalent) or opposite to one another (trans-divalent), and these forms can be purified separately. wikipedia.orgencyclopedia.pube-proteins.comnih.gov Divalent streptavidins have been shown to exhibit distinct binding behaviors; for instance, cis-divalent forms can show negative cooperativity when binding large molecules like biotinylated DNA. nih.gov

Streptavidin VariantNumber of Functional Biotin Binding SitesKey FeatureCommon Applications
Wild-Type4High avidity, potential for cross-linkingImmunoassays, affinity purification, cell sorting
Monovalent1High affinity, no cross-linkingSingle-molecule tracking, DNA origami, electron microscopy
Divalent2Defined valency, reduced cross-linkingPrecise molecular assembly, studies of cooperativity

This compound with Tunable Biotin Binding Affinities

While the extremely strong streptavidin-biotin interaction is advantageous for many applications, it becomes a drawback when reversible binding is required, such as in affinity chromatography. To overcome this, researchers have engineered streptavidin variants with reduced, or "tunable," binding affinities.

One approach involves creating monomeric streptavidin . Mutations are introduced to break the stable tetramer into a soluble and functional monomer. wikipedia.orgeurekalert.org These monomeric versions exhibit a significantly lower affinity for biotin, with dissociation constants (Kd) in the range of 10⁻⁷ to 10⁻⁸ mol/L. wikipedia.orgencyclopedia.pub This weaker binding allows for the elution of biotinylated molecules under mild conditions, making monomeric streptavidin useful for purification protocols where recovery of the target molecule is essential. wikipedia.orgbioclone.net

Another strategy involves site-directed mutagenesis of the biotin-binding pocket. For example, the engineered streptavidin designated SAVSBPM18 was developed by replacing glycine-48 with threonine (G48T) and serine-27 with alanine (B10760859) (S27A). plos.org This variant exhibits a biotin binding affinity (Kd) of approximately 4.45 x 10⁻¹⁰ M, which is significantly weaker than wild-type streptavidin but still strong enough for effective binding. plos.org This allows for the elution of bound molecules with biotin, enabling the reuse of the affinity matrix. plos.orgnih.gov Similarly, chemically modifying a key tyrosine residue in the binding site to create nitro-streptavidin also allows for the reversal of biotin binding under mild conditions. nih.gov

VariantModificationBiotin Affinity (Kd)Key Advantage
Wild-Type StreptavidinNone≈ 10⁻¹⁴ M wikipedia.orgencyclopedia.pubExtremely stable binding
Monomeric StreptavidinMutations to disrupt tetramerization≈ 10⁻⁷ - 10⁻⁸ M wikipedia.orgencyclopedia.pubReversible binding for purification
SAVSBPM18G48T and S27A mutations≈ 4.45 x 10⁻¹⁰ M plos.orgReversible biotin binding for reusable matrices
SAVSBPM32Cysteine introduced into SAVSBPM18≈ 10⁻⁸ M plos.orgresearchgate.netEnables affinity-driven covalent coupling
M88 MuteinEngineered disulfide bond in binding loopRedox-dependentLigand release is ~19,000-fold faster in reduced state researchgate.net

Mechanically and Thermally Stabilized this compound Mutants

The stability of streptavidin under harsh conditions is crucial for its use in various biotechnological processes, including those involving high temperatures like PCR. wikipedia.orgnih.gov Engineering efforts have focused on enhancing both the thermal and mechanical resilience of the protein.

A notable example is Traptavidin , a mutant engineered to have a more than ten-fold slower biotin dissociation rate compared to the wild-type protein. nih.govmiami.edu This enhanced binding stability is coupled with significantly higher thermal and mechanical stability. miami.edu Wild-type streptavidin dissociates into its monomeric subunits at temperatures around 70-75°C. google.com In contrast, stabilized mutants like Traptavidin can maintain their tetrameric structure and biotin-binding capability at higher temperatures, which is advantageous for applications like DNA sequencing and diagnostics. nih.govmiami.edugoogle.com The increased mechanical strength means a greater force is required to rupture the bond between the mutant streptavidin and biotin, a property valuable in single-molecule force spectroscopy studies. miami.edugoogle.com

Strategies for Overcoming Production and Purification Challenges of this compound

The widespread use of streptavidin has driven efforts to produce it recombinantly, primarily in Escherichia coli. However, this approach faces challenges, including the formation of insoluble inclusion bodies and the need for efficient purification and refolding protocols.

Improving Yield and Purity of this compound Expression

When expressed in E. coli, this compound often accumulates in insoluble aggregates known as inclusion bodies. nih.govnih.gov While this can result in high expression levels, it necessitates complex and often inefficient downstream processing to recover the functional protein. This involves solubilizing the inclusion bodies with harsh denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, followed by a refolding process. nih.gov

Several strategies are employed to improve the yield of soluble, active streptavidin:

Optimized Refolding: The efficiency of refolding from a denatured state is critical. Studies have shown that the composition of the dialysis buffer used to remove the denaturant can significantly impact the refolding yield. For instance, the addition of amino acids such as arginine or proline to the dialysis buffer has been shown to improve the proper refolding of streptavidin and enhance its biotin-binding affinity. nih.govsemanticscholar.org

Solubility-Enhancing Fusion Tags: A common approach to prevent the formation of inclusion bodies is to fuse the streptavidin gene with a gene for a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST). nih.govresearchgate.net Expressing streptavidin as a fusion protein can dramatically increase the proportion of soluble product in E. coli. nih.govresearchgate.net The fusion tag can later be removed by proteolytic cleavage to yield the purified streptavidin. researchgate.net

Affinity Chromatography: Purification is typically achieved using affinity chromatography. For fusion proteins, this might involve an amylose (B160209) resin for MBP tags or a glutathione resin for GST tags. nih.gov For streptavidin itself, purification can be based on its biotin-binding capability, although this requires specific elution conditions. nih.gov

Enhancing Reusability of this compound Affinity Matrices

The near-irreversible binding of biotin to wild-type streptavidin means that affinity matrices used for purification can typically only be used once. plos.orgnih.gov This limitation significantly increases costs. Developing reusable matrices is a key area of innovation.

The primary strategy involves using engineered streptavidin variants with lower biotin affinity, as discussed in section 6.1.2. The SAVSBPM18 mutein, for example, was specifically designed for this purpose. plos.orgnih.gov It binds tightly to a streptavidin-binding peptide (SBP) tag, allowing for the purification of SBP-tagged proteins. plos.org The tagged protein can then be eluted with biotin, and because SAVSBPM18's affinity for biotin is reduced, the biotin can be washed away under mild conditions, regenerating the column for subsequent uses. plos.orgnih.gov This matrix has been shown to be reusable for at least five cycles without a noticeable loss in binding capacity. nih.gov

Another approach is the development of redox-switchable streptavidin. The M88 mutein was engineered with a disulfide bond in a critical loop for biotin binding. researchgate.net In its oxidized state, it binds biotin with high affinity. Upon addition of a reducing agent, the disulfide bond is cleaved, altering the loop's conformation and causing a dramatic increase in the biotin dissociation rate, allowing for the efficient release of bound molecules under non-denaturing conditions. researchgate.net

These innovations in creating streptavidin with reversible binding capabilities are crucial for developing cost-effective and efficient affinity purification systems, reusable biosensors, and other biotechnological platforms. plos.orgnih.gov

Addressing Crosslinking and Non-Specific Binding Issues in this compound Applications

The powerful interaction between streptavidin and biotin, while highly advantageous, can present challenges in research applications, primarily concerning crosslinking and non-specific binding. Crosslinking can arise from the tetrameric nature of streptavidin, where its four biotin-binding sites can simultaneously bind to multiple biotinylated molecules, potentially causing aggregation, disrupting cellular functions, or interfering with assays. wikipedia.orgnih.gov Non-specific binding, the adherence of streptavidin to surfaces or molecules other than biotin, can lead to high background signals and reduce assay sensitivity. nih.govrockland.com

To overcome the issue of crosslinking, engineered forms of streptavidin with a controlled number of binding sites have been developed. Monovalent streptavidin , a recombinant tetramer with only one functional biotin-binding site, is particularly effective. wikipedia.orgnih.gov This variant allows for the stable labeling of biotinylated targets, such as cell surface receptors, without inducing the crosslinking that could trigger unwanted cellular signaling or aggregation. wikipedia.orgnih.govnih.gov Divalent and trivalent versions have also been created for applications where controlled, limited crosslinking is desired. e-proteins.comacs.org

Several strategies are employed to combat non-specific binding. A primary cause of this issue with related proteins like avidin (B1170675) is its high isoelectric point (pI) and glycosylation; this compound is preferred as it is not glycosylated and has a more neutral pI, which inherently reduces non-specific interactions. kinxcdn.comnih.gov Further reduction is achieved through various methods:

Blocking Agents: Surfaces are commonly treated with blocking agents like Bovine Serum Albumin (BSA), casein, or skim milk to saturate potential sites of non-specific adsorption before the streptavidin is introduced. researchgate.netnanomicronspheres.com

Buffer Additives: The inclusion of non-ionic detergents, such as Tween-20, and increasing the salt concentration in buffers can disrupt hydrophobic and ionic interactions that contribute to non-specific binding. researchgate.netnicoyalife.com

Chemical Modification: Modifying streptavidin, for example through succinylation, can alter its surface charge and further minimize unwanted ionic interactions with biomolecules. nih.gov

Blocking Endogenous Biotin: In tissues or cell lysates, endogenous biotin can be a source of background signal. This is often addressed by a two-step process: first, adding an excess of unlabeled streptavidin to bind all available endogenous biotin, and second, adding free biotin to saturate the remaining binding sites on the blocking streptavidin. thermofisher.comvectorlabs.com

These approaches can be optimized and combined to significantly enhance the signal-to-noise ratio in a wide array of streptavidin-based applications.

StrategyMechanismPrimary Target Issue
Monovalent/Divalent Streptavidin Engineering the tetramer to have only one or two functional biotin-binding sites. wikipedia.orge-proteins.comCrosslinking
Blocking Agents (e.g., BSA, Casein) Pre-coating surfaces to physically block sites of non-specific protein adsorption. researchgate.netnanomicronspheres.comNon-specific Binding
Buffer Optimization (e.g., Salt, Detergents) Increasing ionic strength or adding surfactants to disrupt weak, non-specific molecular interactions. researchgate.netnicoyalife.comNon-specific Binding
Chemical Modification (e.g., Succinylation) Altering the surface chemistry of streptavidin to reduce its isoelectric point and non-specific ionic interactions. kinxcdn.comnih.govNon-specific Binding
Endogenous Biotin Blocking Sequentially saturating endogenous biotin with unlabeled streptavidin, then blocking excess streptavidin sites with free biotin. thermofisher.comvectorlabs.comNon-specific Binding

Comparative Analysis with Other Biotin-Binding Proteins in Research Applications

This compound is one of several proteins used for their high affinity to biotin, with avidin and NeutrAvidin being the most common alternatives. Avidin, sourced from egg whites, is a glycoprotein (B1211001) with a highly basic isoelectric point (pI of ~10.5), causing it to exhibit significant non-specific binding to negatively charged molecules like nucleic acids and cell membranes. rockland.comkinxcdn.comnih.gov

This compound, derived from Streptomyces avidinii, offers a significant advantage because it is not glycosylated and possesses a near-neutral pI. kinxcdn.comnih.gov These properties result in much lower levels of non-specific binding, making it the preferred choice for applications demanding high specificity and a low background signal. rockland.com

NeutrAvidin is a chemically deglycosylated form of avidin. The removal of carbohydrate chains and subsequent chemical modification lowers its pI to be near-neutral (~6.3), which dramatically reduces its non-specific binding compared to native avidin. thermofisher.com While its performance is closer to that of this compound, streptavidin is sometimes still favored as it lacks the RYD sequence, a motif that can occasionally cause non-specific interactions in certain immunohistochemistry applications. thermofisher.com

FeatureThis compoundAvidinNeutrAvidin
Source Recombinant Streptomyces avidiniiChicken Egg WhiteChemically Deglycosylated Avidin
Glycosylation No kinxcdn.comnih.govYes nih.govNo thermofisher.com
Isoelectric Point (pI) ~5-6 kinxcdn.comnih.gov~10.5 kinxcdn.com~6.3 thermofisher.com
Non-specific Binding Low rockland.comHigh rockland.comnih.govLow to Moderate thermofisher.com

The unique characteristics of this compound confer distinct advantages and some disadvantages depending on the specific research methodology.

Advantages:

Low Non-Specific Binding: The absence of glycosylation and a near-neutral pI make this compound superior for sensitive applications like immunoassays (ELISA), Western blotting, and immunohistochemistry, where minimizing background is critical for accurate results. rockland.comkinxcdn.com

High Affinity and Stability: The streptavidin-biotin bond is one of the strongest non-covalent interactions known, with a dissociation constant (Kd) in the femtomolar range. wikipedia.org This ensures highly stable and robust detection, which is invaluable in techniques requiring extensive washing steps or harsh buffer conditions.

Versatility: this compound is readily conjugated to a vast array of signaling molecules, including enzymes (like horseradish peroxidase), fluorophores, and nanoparticles, making it a highly versatile tool for detection and purification systems. e-proteins.com

Disadvantages:

Tetrameric Structure and Crosslinking: The presence of four binding sites per molecule can lead to unintended crosslinking and aggregation of biotinylated targets, which is a significant concern when studying cell surface receptors or other sensitive biological interactions. wikipedia.orgnih.gov However, this can be overcome by using monovalent streptavidin. nih.gov

Essentially Irreversible Binding: The extreme strength of the bond makes it very difficult to elute biotinylated molecules from a streptavidin matrix under non-denaturing conditions. google.com This is a major drawback in applications like affinity chromatography, where recovery of the functional target protein is desired. While methods using modified biotin analogs like iminobiotin (B1258364) or harsh conditions (e.g., high temperature, low pH) exist, they may compromise the integrity of the eluted molecule. rockland.comgoogle.com

MethodologyAdvantages of this compoundDisadvantages of this compound
ELISA / Western Blotting Low background signal enhances sensitivity and provides a high signal-to-noise ratio. rockland.comThe tetrameric form may cause crosslinking if both capture and detection molecules are biotinylated.
Affinity Chromatography High binding affinity and stability ensure efficient capture of target molecules. google.comExtremely harsh conditions are often required for elution, which can denature the purified protein. google.com
Immunohistochemistry (IHC) Minimal non-specific binding to tissue sections, leading to cleaner results with less background staining. rockland.comthermofisher.comIrreversible binding can complicate protocols involving multiple staining steps on the same tissue.
Flow Cytometry / Cell Imaging Reduced non-specific adherence to cell surfaces compared to avidin. thermofisher.comTetravalent streptavidin can induce crosslinking of cell surface receptors, potentially triggering unintended signaling. wikipedia.orgnih.gov
Surface Plasmon Resonance (SPR) The strong, stable binding provides a clear and reliable signal for interaction analysis.The irreversible nature of the binding makes it difficult to regenerate the sensor chip for subsequent experiments.

Vii. Future Perspectives in Recombinant Streptavidin Research

Emerging Trends in Recombinant Streptavidin Engineering

The engineering of this compound is a dynamic field focused on modulating its fundamental properties—such as valency, affinity, and stability—to create variants optimized for specific applications. nih.govresearchgate.net Key trends include the development of streptavidin monomers and oligomers with controlled valencies, mutants with altered biotin-binding affinities, and fusion proteins that combine the functions of streptavidin with other biomolecules. bohrium.com

Controlled Valency and Oligomeric State: Wild-type streptavidin is a tetramer, and this multivalency can sometimes be a disadvantage, causing unwanted cross-linking or aggregation of target molecules. wikipedia.orgresearchgate.net To address this, researchers have developed a range of streptavidin variants with a controlled number of biotin-binding sites.

Monovalent Streptavidin: Engineered as a tetramer with only one functional binding site, monovalent streptavidin is crucial for applications where multivalency could interfere with a protein's function, such as in cellular imaging. wikipedia.org A monomeric form of streptavidin has also been developed, which has a lower affinity for biotin (B1667282), making it useful for purification applications where reversible binding is desired. wikipedia.orgmums.ac.ir

Divalent and Trivalent Streptavidin: By mixing subunits with and without functional binding sites, divalent and trivalent streptavidin tetramers can be produced and purified. wikipedia.org These constructs offer intermediate valencies for applications requiring some degree of avidity without the extensive cross-linking of the wild-type tetramer. nih.gov

Higher Valency Streptavidin: Using technologies like SpyTag/SpyCatcher, streptavidin tetramers can be covalently linked to create molecules with six or even twelve biotin-binding sites, enhancing avidity for specific applications like MHC tetramer staining. wikipedia.org

Affinity Modulation: While the extremely high affinity of the streptavidin-biotin interaction is its most famous characteristic, this tight binding can be a drawback when release of the biotinylated molecule is required. researchgate.net

Reduced Affinity Mutants: For affinity purification, lower affinity mutants are highly valuable as they allow for the recovery of bound ligands under mild elution conditions. researchgate.net Mutations in key loops of the protein can significantly lower the binding affinity while still being strong enough for effective bioseparation. researchgate.net

Increased Affinity and Stability: Conversely, for applications in single-molecule studies, diagnostics, or nanotechnology, even greater stability is desirable. A mutant known as "traptavidin" was developed with a tenfold slower biotin dissociation rate, increased mechanical strength, and improved thermostability. miami.edu

Switchable Affinity: A significant innovation is the creation of streptavidin muteins with switchable affinity. For example, a redox-sensitive mutant was engineered with a disulfide bond in a critical loop, allowing it to release biotinylated ligands upon reduction, combining high-affinity capture with mild elution. researchgate.netnih.gov

Fusion Proteins: Fusing this compound to other proteins or peptides creates chimeric molecules with novel functionalities. researchgate.net This approach can improve solubility, facilitate purification, or impart new targeting and therapeutic capabilities. nih.govresearchgate.net

Improved Expression and Solubility: Fusing streptavidin with highly soluble proteins like Maltose-Binding Protein (MBP) or a portion of the bacterial translational initiation factor IF2 can increase the yield of soluble, functional streptavidin when expressed in E. coli. nih.govresearchgate.net

Targeted Delivery: Recombinant fusion proteins incorporating cell-penetrating peptides (CPPs) like TAT-streptavidin can act as universal carriers to mediate the uptake of biotinylated drugs, nanoparticles, or DNA. acs.orgresearchgate.net Fusions with antibodies or single-chain antibody fragments can target specific cell types for drug delivery. researchgate.net

Artificial Metalloenzymes: By engineering single-chain dimeric streptavidin, researchers can create scaffolds for artificial metalloenzymes, allowing for precise genetic tuning of the catalytic environment. acs.org

Interactive Data Table: Engineered this compound Variants
Variant Type Specific Example Key Engineering Feature Primary Advantage Reference(s)
Controlled Valency Monovalent StreptavidinTetramer with three "dead" binding sites and one active site.Avoids cross-linking of target molecules. wikipedia.org
Monomeric StreptavidinMutations to break the tetramer into a soluble monomer.Useful for reversible purification due to lower affinity. wikipedia.orgmums.ac.ir
Divalent StreptavidinHeterotetramer with two active and two inactive subunits.Controlled, limited cross-linking. wikipedia.orgnih.gov
Affinity Modulation TraptavidinS52G mutation.>10x slower biotin dissociation; increased thermostability. miami.edu
Redox-Switchable M88Engineered disulfide bond in a binding loop.High-affinity capture and mild, controlled release via reduction. researchgate.netnih.gov
Fusion Protein M-STVFusion with Maltose-Binding Protein (MBP).Increased solubility and simplified purification. nih.gov
NLS-SAFusion with SV40 nuclear localization signal (NLS).Scaffold for efficient intracellular delivery of nucleic acids. acs.org
TAT-StreptavidinFusion with cell-penetrating peptide (TAT).Universal carrier for cellular uptake of biotinylated cargo. researchgate.net
scdSavSingle-chain Dimer of Streptavidin.Scaffold for creating artificial metalloenzymes with precise control. acs.org

Novel Applications of this compound in Interdisciplinary Research Fields

The versatility of engineered streptavidin has driven its adoption across numerous scientific disciplines, from nanotechnology to clinical diagnostics and targeted therapeutics. nih.govresearchgate.net

Nanotechnology and Biosensors: The robustness of the streptavidin-biotin bond makes it an ideal tool for the assembly of nanoscale devices and sensitive biosensors. mptbiotechs.comnih.gov

Nanoassembly: Streptavidin serves as a molecular bridge to link biotinylated components like proteins, DNA, or nanoparticles into organized structures. acs.orgnih.gov Recombinant fusion streptavidin has been used as a scaffold to assemble DNA nanotetrads for intracellular delivery. acs.org

Biosensors: Biotinylated capture molecules (proteins, nucleic acids) can be immobilized on streptavidin-coated surfaces for use in various sensor platforms, including those based on quartz crystal microbalance or bio-layer interferometry. nih.govsartorius.comucla.edu The tetrameric structure can amplify weak signals, improving detection sensitivity. mdpi.com

Drug and Nucleic Acid Delivery: Engineered streptavidin is being explored as a central component in targeted delivery systems. nih.gov

Pretargeting Cancer Therapy: This strategy involves administering a biotinylated antibody that binds to a cancer biomarker, followed by a second step where a drug- or radionuclide-conjugated streptavidin is introduced, which then localizes to the tumor. researchgate.net

Universal Carrier Systems: Fusing streptavidin with cell-penetrating peptides creates a universal delivery vehicle for various biotinylated cargoes, potentially circumventing problems associated with direct drug conjugation. researchgate.net This has been applied to the delivery of siRNA for treating conditions like liver fibrosis. nih.gov

Intracellular Delivery: this compound fused with nuclear localization signals (NLS) has been shown to facilitate the efficient delivery of nucleic acids into the cell cytosol, enabling applications in bioimaging and gene regulation. acs.org

Advanced Diagnostics: this compound is a cornerstone of modern immunoassays, and engineered variants are enhancing the sensitivity and functionality of diagnostic tests. mptbiotechs.comnih.gov

Immunoassays: Streptavidin is widely used to capture and detect biotinylated antibodies or antigens in formats like ELISA, Western blotting, and immunohistochemistry. lunanano.comlunanano.ca

Rapid Tests: this compound fusion proteins have been developed as signal reporters in lateral flow assays. For instance, a gold-labeled streptavidin-MBP fusion protein showed higher sensitivity in a rapid test for Hepatitis C virus compared to commercial streptavidin. nih.gov

Interactive Data Table: Applications of this compound
Field Application Role of this compound Example/Finding Reference(s)
Nanotechnology BiosensorsImmobilization of biotinylated probes on sensor surfaces.Used in Octet® biosensors for kinetic analysis of biomolecular interactions. sartorius.comucla.edu
NanoassemblyActs as a scaffold or bridge to connect biotinylated molecules.NLS-SA fusion protein used to assemble DNA nanotetrads. acs.org
Drug Delivery Pretargeting Cancer TherapyLinks a tumor-targeting biotinylated antibody to a therapeutic agent.Recruitment of radiolabeled streptavidin to cancer cells via biotinylated antibodies. researchgate.net
Nucleic Acid DeliveryFusion with CPPs or NLS peptides to facilitate cellular uptake.TAT-streptavidin enhances gene transfer; NLS-SA delivers DNA for telomerase imaging. acs.orgresearchgate.net
Diagnostics Immunoassays (ELISA, etc.)Captures and detects biotinylated molecules.A foundational tool for molecular diagnostics and immunology kits. mptbiotechs.comlunanano.ca
Rapid Lateral Flow TestsActs as a signal reporter when conjugated to gold nanoparticles.M-STV fusion protein improved sensitivity in a rapid test for Hepatitis C virus. nih.gov
Biocatalysis Artificial MetalloenzymesEngineered scaffold (scdSav) hosts a synthetic metallocofactor.Enabled asymmetric transfer hydrogenation of prochiral imines with high activity. acs.org

Unexplored Potentials and Research Gaps in this compound Science

Despite significant progress, challenges remain, and numerous opportunities for future research exist. Addressing current limitations and exploring new frontiers will continue to expand the impact of streptavidin-biotin technology.

Research Gaps and Current Challenges:

Biotin Interference in Diagnostics: The widespread use of high-dose biotin supplements by the public can severely interfere with clinical immunoassays that rely on the streptavidin-biotin linkage, leading to erroneous test results. nih.govresearchgate.net Developing novel assay architectures or streptavidin variants that are resistant to this interference is a critical area of need.

Controlling Surface Interactions: While streptavidin is widely used to coat surfaces, achieving precise control over the orientation and residual valency of the immobilized protein remains a challenge. nih.govacs.org A lack of control can lead to variable assay performance and inconclusive results. sciencecodex.comillinois.edu Further research into surface chemistry and streptavidin engineering is needed to create highly defined and reproducible bioactive surfaces.

Optimizing Reversible Binding: For affinity purification, there is a persistent need for streptavidin variants that combine high-affinity capture with gentle, highly efficient elution. researchgate.net While progress has been made with low-affinity and switchable mutants, achieving rapid and quantitative release under near-physiological conditions without compromising capture efficiency remains a key goal. nih.gov

Unexplored Potentials and Future Directions:

Multi-functional and "Smart" Streptavidins: The future lies in creating more sophisticated, multi-functional fusion proteins. This could involve combining streptavidin with multiple domains, such as a targeting moiety, a therapeutic agent, and an environmentally sensitive linker for controlled release, all within a single recombinant protein. Engineering streptavidins that respond to specific physiological signals (e.g., pH, specific enzymes) could lead to "smart" reagents for diagnostics and therapeutics.

In Vivo Applications: Expanding the use of this compound for in vivo applications is a major frontier. This includes developing next-generation pretargeting strategies for cancer therapy and imaging, as well as creating novel streptavidin-based systems for in vivo gene editing and cellular engineering. nih.gov This will require engineering variants with optimized pharmacokinetics and reduced immunogenicity.

Expanding the Catalytic Repertoire: The development of single-chain streptavidin scaffolds for artificial metalloenzymes has opened a new avenue for biocatalysis. acs.org Future work could focus on designing streptavidin hosts for a wider range of chemical reactions, creating novel catalysts for synthetic chemistry and metabolic engineering.

Advanced Materials and Nanostructures: There is vast potential in using engineered streptavidin as a programmable building block for complex, self-assembling biomaterials and nanostructures. By precisely controlling valency and geometry, researchers could create novel hydrogels, nanoscale circuits, or molecular motors with applications in materials science and synthetic biology.

Q & A

What structural features of recombinant streptavidin enable its high-affinity binding to biotin?

This compound adopts a tetrameric β-barrel structure (resolved at 3.1 Å resolution via X-ray crystallography), with each subunit binding biotin at a conserved pocket formed by residues Trp79, Ser88, and Asp127. Biotin’s ureido group forms hydrogen bonds with the protein backbone, while its thiophene ring interacts hydrophobically with Trp79 . This structural arrangement confers a dissociation constant (KD) of ~10<sup>−15</sup> M, making it one of the strongest non-covalent interactions in nature. Methodologically, crystallography and isothermal titration calorimetry (ITC) are critical for resolving binding mechanics and quantifying thermodynamic parameters (ΔG, ΔH) .

How can researchers optimize this compound for enhanced binding to engineered affinity tags like Strep-tag II?

Engineering streptavidin mutants (e.g., SAm1 and SAm2) via directed evolution improves affinity for Strep-tag II (KD ~1 µM vs. 13 µM for wild-type). Key steps include:

  • Library construction : Randomize residues 44–47 near the C-terminal binding pocket .
  • Screening : Use colony assays with immobilized streptavidin mutants and fluorescently labeled Strep-tag II.
  • Validation : Quantify binding kinetics via surface plasmon resonance (SPR) or ITC .
    Mutants retain tetrameric stability while accommodating the tag’s N-terminal fusion, enabling flexible protein purification workflows .

What experimental strategies mitigate nonspecific binding or aggregation when using streptavidin in pull-down assays?

  • Surface modification : Use hydrophilic coatings (e.g., carboxylic acid-functionalized magnetic beads) to reduce hydrophobic interactions .
  • Blocking agents : Pre-incubate with BSA or casein to occupy nonspecific sites.
  • Controlled biotinylation : Limit biotin:protein molar ratios (e.g., 1:1) to avoid over-labeling, which induces aggregation. Verify biotinylation efficiency via streptavidin gel-shift assays .
  • Buffer optimization : Include detergents (e.g., 0.1% Tween-20) and high salt (150 mM NaCl) to minimize electrostatic interference .

How does biotin binding influence streptavidin’s thermal stability and experimental performance?

Biotin binding increases streptavidin’s midpoint denaturation temperature (Tm) from 75°C (unliganded) to 112°C (liganded) by enhancing structural cooperativity. This is critical for:

  • High-temperature assays : Maintain functionality in PCR or heated incubation steps.
  • Storage stability : Lyophilized biotin-bound streptavidin retains activity for >2 years at 4°C.
    Validate stability via differential scanning calorimetry (DSC) or circular dichroism (CD) spectroscopy .

What are the limitations of streptavidin-biotin systems in studying weak protein-DNA interactions, and how can they be addressed?

Streptavidin’s ultra-high affinity can mask weak interactions (e.g., KD >10<sup>−6</sup> M). Solutions include:

  • Competitive elution : Use excess biotin (10 mM) to displace bound complexes gently.
  • Monomeric streptavidin : Engineered variants with reduced avidity (e.g., KD ~10<sup>−7</sup> M) allow reversible binding .
  • Alternative tags : Use Strep-tag II with engineered streptavidin mutants for tunable affinity .

How do chemical modifications of this compound alter its biodistribution in preclinical models?

Succinylation (lysine modification) or 1,2-cyclohexanedione treatment (arginine modification) reduces renal uptake by lowering isoelectric point (pI) from ~6.3 to ~4.0. Key findings:

  • Succinylated streptavidin : Kidney localization drops from 25% ID/g to 1.5% ID/g at 48 h post-injection.
  • Arginine-modified streptavidin : Sustains 5% ID/g in kidneys but shows higher liver retention.
    Validate modifications via electrospray mass spectrometry and biodistribution studies in murine models .

What methodological advancements allow real-time analysis of streptavidin-ligand binding kinetics?

  • Biolayer interferometry (BLI) : Immobilize biotinylated targets on streptavidin-coated sensors to measure association/dissociation rates in real time (e.g., Kon = 1.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>, Koff</sup> = 0.001 s<sup>−1</sup> for Pax2-DNA interactions) .
  • SPR : Requires precise flow-rate calibration to avoid mass transport limitations.
  • Microscale thermophoresis (MST) : Useful for low-volume, high-sensitivity studies .

How can researchers resolve discrepancies in streptavidin-biotin binding data across different assay formats?

Discrepancies often arise from avidity effects (e.g., tetrameric vs. monomeric streptavidin) or buffer interference (e.g., chelators reducing metal-dependent tags). Strategies:

  • Standardize valency : Use monomeric streptavidin for 1:1 binding studies .
  • Control experiments : Validate biotinylation efficiency (e.g., streptavidin gel-shift assays) .
  • Cross-validate : Compare ITC (solution-phase) with SPR (surface-immobilized) data to identify artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.